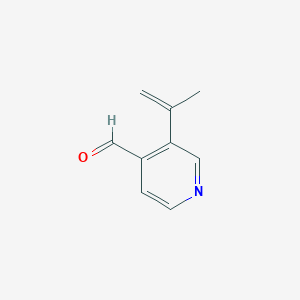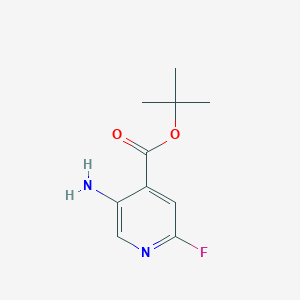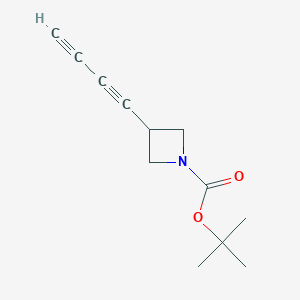![molecular formula C10H14N2O4S B15308771 (2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 15493-53-5](/img/structure/B15308771.png)
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a compound belonging to the class of beta-lactam antibiotics. This compound is structurally characterized by a bicyclic ring system that includes a beta-lactam ring fused to a thiazolidine ring. It is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the acylation of 6-aminopenicillanic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. The process involves the following steps:
Protection of the amino group: The amino group of 6-aminopenicillanic acid is protected using a suitable protecting group.
Acylation: The protected amino group is then acylated with acetic anhydride to form the acetamido derivative.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The industrial production methods also include purification steps such as crystallization and filtration to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the beta-lactam ring.
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Leads to the formation of penicilloic acid.
Oxidation: Forms sulfoxides or sulfones.
Reduction: Produces amines or other reduced derivatives.
Substitution: Results in substituted acetamido derivatives.
科学研究应用
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam chemistry and reactivity.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in the development of new antibacterial drugs and in clinical research for the treatment of bacterial infections.
Industry: Applied in the production of beta-lactam antibiotics and as a reference standard in quality control.
作用机制
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
相似化合物的比较
Similar Compounds
Amoxicillin: Another beta-lactam antibiotic with a similar structure but different side chains.
Ampicillin: Similar to amoxicillin but with a different spectrum of activity.
Penicillin G: The original beta-lactam antibiotic with a simpler structure.
Uniqueness
(2S,5R,6R)-6-Acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific acetamido side chain, which imparts distinct pharmacokinetic and pharmacodynamic properties. This side chain enhances its stability against beta-lactamase enzymes, making it effective against a broader range of bacterial strains compared to other beta-lactam antibiotics .
属性
CAS 编号 |
15493-53-5 |
|---|---|
分子式 |
C10H14N2O4S |
分子量 |
258.30 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-acetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-4(13)11-5-7(14)12-6(9(15)16)10(2,3)17-8(5)12/h5-6,8H,1-3H3,(H,11,13)(H,15,16)/t5-,6+,8-/m1/s1 |
InChI 键 |
FKKLEFAXOOUTAS-GKROBHDKSA-N |
手性 SMILES |
CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O |
规范 SMILES |
CC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(5-cyclopropyltetrazol-2-yl)ethanone;hydrochloride](/img/structure/B15308708.png)
![7-Amino-1-azaspiro[3.5]nonan-2-one](/img/structure/B15308718.png)



![[4-(Phenylamino)piperidin-4-yl]methanol dihydrochloride](/img/structure/B15308737.png)


![1-[1-(Furan-2-yl)cyclohexyl]methanamine hydrochloride](/img/structure/B15308755.png)

![1-[4-Phenyl-1-(3-phenyl-1,4-dioxane-2-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B15308786.png)

